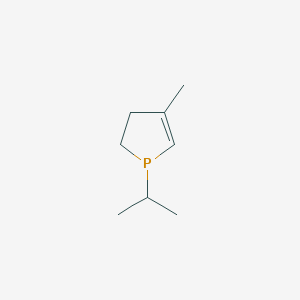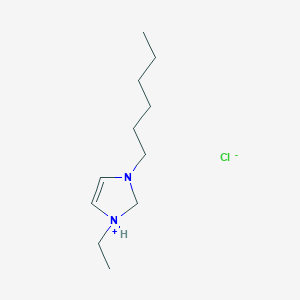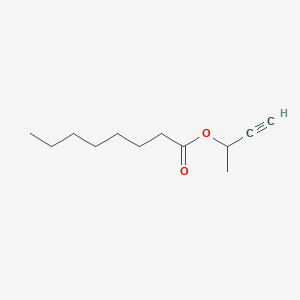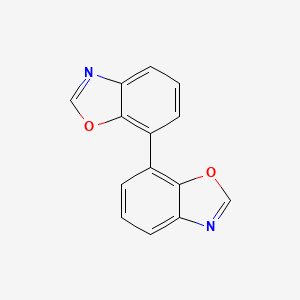
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with a hydroxy-methylhexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the Cyclohexenone Ring: This can be achieved through cyclization reactions involving dienes and dienophiles.
Introduction of the Hydroxy-Methylhexyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds, while the cyclohexenone ring can participate in π-π interactions, influencing molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the hydroxy-methylhexyl and methyl groups.
5-Hydroxy-2-cyclohexen-1-one: Contains a hydroxy group but lacks the methylhexyl and methyl substitutions.
2-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the hydroxy-methylhexyl substitution.
Uniqueness
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups enhances its reactivity and potential interactions in biological systems.
Properties
CAS No. |
383877-58-5 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(5R)-5-(2-hydroxyheptan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24O2/c1-4-5-6-9-14(3,16)12-8-7-11(2)13(15)10-12/h7,12,16H,4-6,8-10H2,1-3H3/t12-,14?/m1/s1 |
InChI Key |
XVOHPSXSOVMGCY-PUODRLBUSA-N |
Isomeric SMILES |
CCCCCC(C)([C@@H]1CC=C(C(=O)C1)C)O |
Canonical SMILES |
CCCCCC(C)(C1CC=C(C(=O)C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)


![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)


![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)




![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
